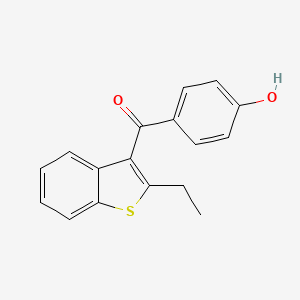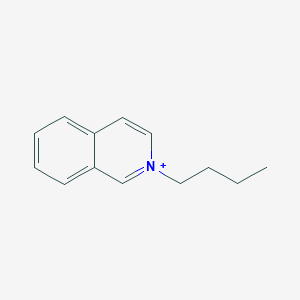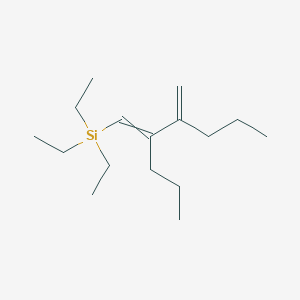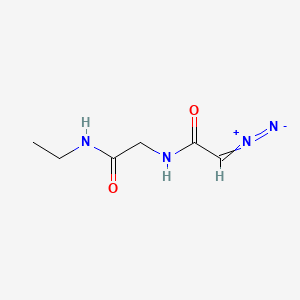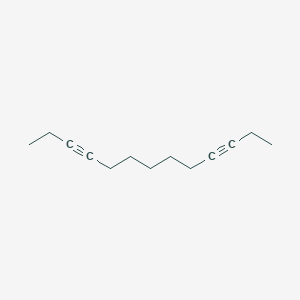
3,10-Tridecadiyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,10-Tridecadiyne is an organic compound characterized by the presence of two triple bonds within its molecular structure This compound falls under the category of diynes, which are known for their unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Tridecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Glaser coupling reactions. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
化学反应分析
Types of Reactions: 3,10-Tridecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can produce alkanes or alkenes, depending on the extent of the reduction.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated derivatives
科学研究应用
3,10-Tridecadiyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: this compound is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of 3,10-Tridecadiyne largely depends on its reactivity and the specific reactions it undergoes. In biological systems, it may interact with cellular components through its triple bonds, leading to the formation of reactive intermediates. These intermediates can then interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1,4-Butadiyne: Another diyne with two triple bonds, but with a shorter carbon chain.
1,7-Octadiyne: A diyne with a medium-length carbon chain.
1,9-Decadiyne: A diyne with a longer carbon chain, similar to 3,10-Tridecadiyne but with different reactivity due to the position of the triple bonds.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its triple bonds This structure imparts distinct chemical properties, making it particularly useful in the synthesis of complex organic molecules and advanced materials
属性
CAS 编号 |
51566-74-6 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
trideca-3,10-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,9-13H2,1-2H3 |
InChI 键 |
NIIORHCELZUOES-UHFFFAOYSA-N |
规范 SMILES |
CCC#CCCCCCC#CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



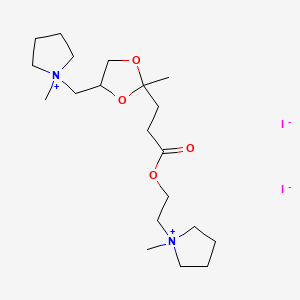
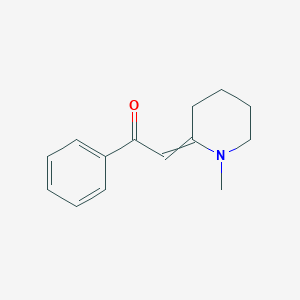
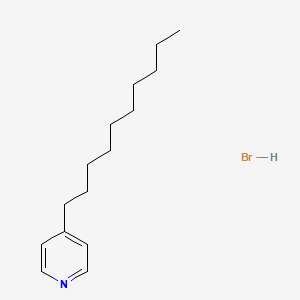
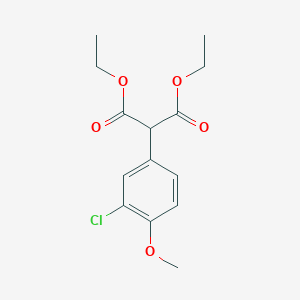
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
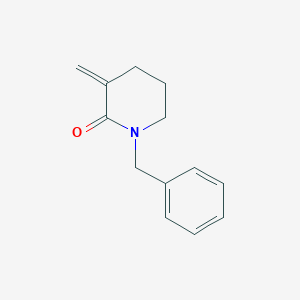
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
